molecular formula C5H10ClF3N2O B11753462 (S)-2-aMino-5,5,5-trifluoropentanaMide hydrochloride

(S)-2-aMino-5,5,5-trifluoropentanaMide hydrochloride

Cat. No.: B11753462
M. Wt: 206.59 g/mol
InChI Key: GDTKAFYBAAISCN-DFWYDOINSA-N
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Description

(S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

    Amination: The precursor undergoes amination to introduce the amino group. This step often requires the use of reagents like ammonia or amines under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can modulate pathways involved in metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-4,4,4-trifluorobutanamide hydrochloride
  • (S)-2-Amino-6,6,6-trifluorohexanamide hydrochloride

Uniqueness

(S)-2-Amino-5,5,5-trifluoropentanamide hydrochloride stands out due to its specific chain length and the position of the trifluoromethyl group. These structural features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C5H10ClF3N2O

Molecular Weight

206.59 g/mol

IUPAC Name

(2S)-2-amino-5,5,5-trifluoropentanamide;hydrochloride

InChI

InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H2,10,11);1H/t3-;/m0./s1

InChI Key

GDTKAFYBAAISCN-DFWYDOINSA-N

Isomeric SMILES

C(CC(F)(F)F)[C@@H](C(=O)N)N.Cl

Canonical SMILES

C(CC(F)(F)F)C(C(=O)N)N.Cl

Origin of Product

United States

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